[1-(tert-butyl)-1H-pyrazol-4-yl](2-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
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Overview
Description
“1-(tert-butyl)-1H-pyrazol-4-yl-2-pyridinyl]oxy}phenyl)methanone” is a complex organic compound. It is related to a series of compounds that have been studied for their anti-inflammatory effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was also reported, which involved a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The compound has been used in studies involving anti-inflammatory effects, suggesting it may interact with biological systems in interesting ways .Scientific Research Applications
Green Chemistry Approach
The compound has been utilized in a green chemistry approach. For instance, Doherty et al. (2022) describe the preparation of an acyl pyrazole derivative using an oxidative functionalization reaction, highlighting a clean, environmentally friendly process without the need for solvents or base (Doherty et al., 2022).
Antimicrobial Activity
Research indicates the antimicrobial properties of related compounds. Kumar et al. (2012) synthesized a series of pyridinyl methanones and found them to exhibit significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Synthesis Methods
Efficient synthesis methods for similar compounds have been developed. Kaur and Kumar (2018) reported an economical method for synthesizing pyrrole derivatives, which could be relevant for producing similar pyrazole-based compounds (Kaur & Kumar, 2018).
Molecular Structure Analysis
Studies like those by Swamy et al. (2013) have investigated the molecular structure of isomorphous small heterocyclic analogues, which can provide insights into the behavior and potential applications of similar compounds (Swamy et al., 2013).
Biological Activity Prediction
Swarnkar et al. (2014) utilized microwave-assisted synthesis for biologically active pyrazole derivatives, demonstrating a method for rapid synthesis and estimating potential activities using PASS (Swarnkar et al., 2014).
Regioselectivity in Synthesis
Martins et al. (2012) explored the regioselectivity in the synthesis of 1-tert-butyl-3(5)-trifluoromethylpyrazoles, which is crucial for understanding the synthesis patterns of similar compounds (Martins et al., 2012).
Anti-Inflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives and tested them as anti-inflammatory and antibacterial agents, indicating potential medical applications for similar compounds (Ravula et al., 2016).
Molecular Docking Studies
Cetin et al. (2021) performed molecular docking studies on thiophene-based heterocyclic compounds, which can provide insights into the interaction of similar pyrazole compounds with biological targets (Cetin et al., 2021).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets, given the presence of the pyrazole and pyridine rings, which are common motifs in many bioactive compounds .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its exact mode of action. Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Compounds containing the tert-butyl group have been found to be involved in various biosynthetic and biodegradation pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be affected by the pH of the environment due to the presence of the pyrazole and pyridine rings, which can undergo protonation or deprotonation .
Future Directions
Properties
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-19(2,3)26-12-13(10-25-26)18(27)15-6-4-5-7-16(15)28-17-9-8-14(11-24-17)20(21,22)23/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBZVMPWZUBQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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